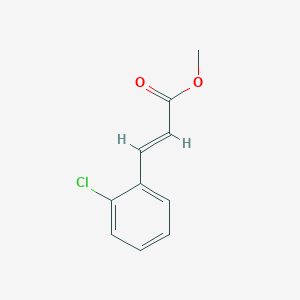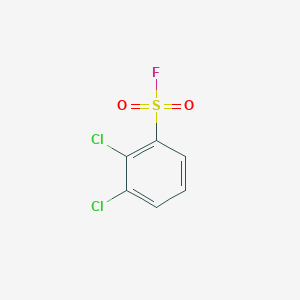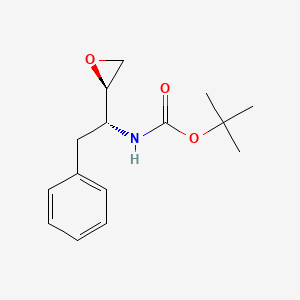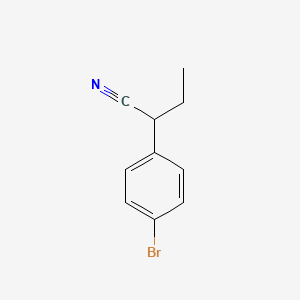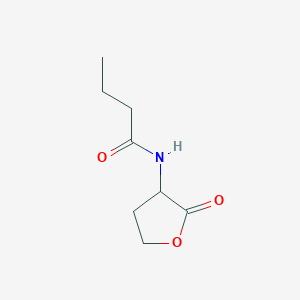
N-Butanoyl-DL-homoserine lactone
Overview
Description
Plasminogen activator inhibitor type-2, also known as SerpinB2, is a member of the clade B serine protease inhibitor family. It was originally identified as an inhibitor of the secreted serine protease, urokinase-plasminogen activator. Plasminogen activator inhibitor type-2 plays a significant role in the plasminogen activating cascade, which is crucial for maintaining vascular patency and remodeling the extracellular matrix .
Mechanism of Action
Target of Action
N-Butanoyl-DL-homoserine lactone, also known as N-Butyryl-DL-homoserine lactone, N-Butyrylhomoserine lactone, or N-(2-oxooxolan-3-yl)butanamide, primarily targets Pseudomonas aeruginosa . It is involved in the process of quorum sensing, which is a mechanism of cell-to-cell communication among bacteria .
Mode of Action
This compound interacts with its target by blocking quorum sensing and inhibiting biofilm formation in Pseudomonas aeruginosa . This interaction results in the disruption of bacterial communication, thereby affecting their ability to form biofilms, which are protective structures that enhance bacterial survival .
Biochemical Pathways
The compound affects the quorum sensing pathway in gram-negative bacteria . By blocking quorum sensing, it disrupts the bacteria’s ability to communicate and coordinate group behaviors, including biofilm formation . This disruption can lead to downstream effects such as decreased bacterial virulence and increased susceptibility to antibiotics .
Pharmacokinetics
Given its role as a signaling molecule in bacteria, it is likely that its bioavailability and stability are influenced by factors such as bacterial density and the presence of other signaling molecules .
Result of Action
The primary result of this compound’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . By blocking quorum sensing, it prevents the bacteria from coordinating the behaviors necessary for biofilm formation . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For example, different AHLs, including this compound, have been shown to behave differently at room temperature and low temperature . These differences can affect the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
N-Butanoyl-DL-homoserine lactone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to regulate gene expression in bacteria . It is also a potent chemoattractant for human immune cells such as neutrophils .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to induce the expression of virulence genes in Pseudomonas aeruginosa when used at a concentration of 10 µM .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the synthesis of antibody-drug conjugates (ADCs) as a cleavable ADC linker .
Preparation Methods
The synthesis of poly(amide-imide) compounds, which include plasminogen activator inhibitor type-2, involves the direct polycondensation of diamine with dicarboxylic acids. This reaction typically uses molten tetrabutylammonium bromide as a green medium and triphenyl phosphite as a condensing agent . The diamine is synthesized through the direct condensation of 2-[5-(4-aminophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole with 3,5-dinitrobenzoyl chloride, followed by reduction of the dinitro compound .
Chemical Reactions Analysis
Plasminogen activator inhibitor type-2 undergoes various chemical reactions, including polymerization and complex formation with plasminogen activators. It forms stable complexes with urokinase-type plasminogen activator and tissue-type plasminogen activator, inhibiting their activity . The compound can also undergo spontaneous polymerization, which is enhanced by treatments such as diluted guanidinium chloride .
Scientific Research Applications
Plasminogen activator inhibitor type-2 has a wide range of scientific research applications. It is dramatically upregulated during pregnancy and in response to inflammation . The compound has been shown to inhibit the aggregation of amyloid beta peptide, which is associated with Alzheimer’s disease and preeclampsia . Additionally, plasminogen activator inhibitor type-2 has cytoprotective, immunomodulatory, and anti-inflammatory activities . It is also involved in the regulation of adaptive immunity and has been studied for its potential role in tumor biology .
Comparison with Similar Compounds
Plasminogen activator inhibitor type-2 is unique among serine protease inhibitors due to its dual intracellular and extracellular functions. Similar compounds include plasminogen activator inhibitor type-1 and other members of the serpin family . Unlike plasminogen activator inhibitor type-1, plasminogen activator inhibitor type-2 is more resistant to hypochlorite-induced inactivation and has holdase-type extracellular chaperone activity . This makes plasminogen activator inhibitor type-2 particularly valuable in conditions involving oxidative stress and protein aggregation.
Properties
IUPAC Name |
N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


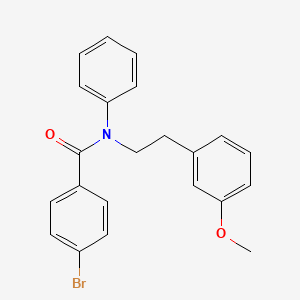
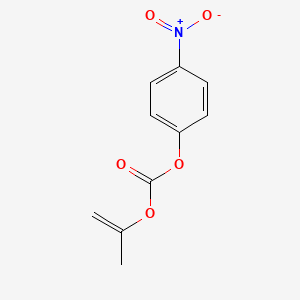
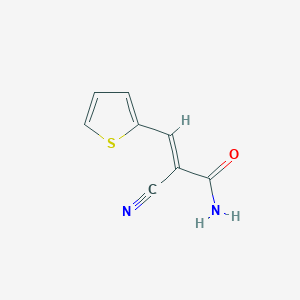
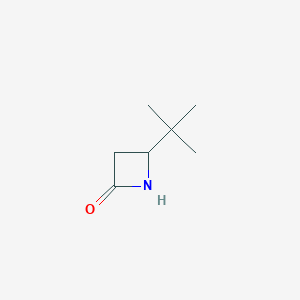

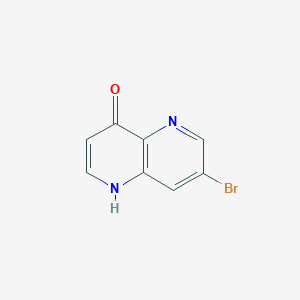
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)
